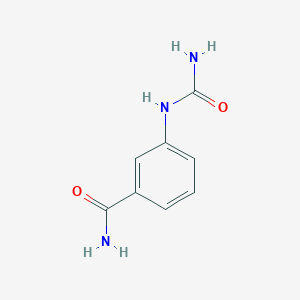

3-Ureidobenzamide

説明

3-Ureidobenzamide is a substituted benzamide derivative featuring a ureido group (-NHCONH$_2$) at the 3-position of the benzene ring. It has been studied extensively as an inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and cellular stress responses . In biochemical assays, 3-Ureidobenzamide exhibits a Ki value of 5.0 μM and demonstrates 61% inhibition of PARP activity under standardized conditions . Its structure-activity relationship (SAR) highlights the importance of the ureido substituent in modulating enzyme binding and inhibitory efficacy, making it a reference compound for exploring derivatives with enhanced pharmacological properties.

特性

IUPAC Name |

3-(carbamoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-7(12)5-2-1-3-6(4-5)11-8(10)13/h1-4H,(H2,9,12)(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOWFSKDBNLERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ureidobenzamide typically involves the reaction of benzamide with an isocyanate. One common method is the reaction of benzamide with phenyl isocyanate under mild conditions to yield 3-Ureidobenzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of 3-Ureidobenzamide may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

化学反応の分析

Types of Reactions: 3-Ureidobenzamide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amines.

科学的研究の応用

3-Ureidobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in inhibiting specific enzymes and proteins.

Medicine: It has potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where enzyme inhibition is beneficial.

Industry: 3-Ureidobenzamide is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Ureidobenzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.

類似化合物との比較

Table 1: Inhibition Constants and Efficacy of 3-Substituted Benzamide Derivatives

| Compound Name | Substituent Group | Ki (μM) | % Inhibition |

|---|---|---|---|

| 3-Formylaminobenzamide | -NHCHO | 5.0 | 66 |

| 3-Ureidobenzamide | -NHCONH$_2$ | 5.0 | 61 |

| 3-Methylureidobenzamide | -NHCONHCH$_3$ | 5.0 | 61 |

| 3-Guanidinobenzamide | -NHCNH$_2$NH | 5.0 | 32 |

Analysis of Substituent Effects

3-Formylaminobenzamide (-NHCHO): Exhibits the highest inhibition (66%) among the compared compounds, despite sharing the same Ki (5.0 μM) as 3-Ureidobenzamide. The formylamino group may enhance hydrogen-bonding interactions with PARP’s catalytic domain, improving binding stability .

3-Guanidinobenzamide (-NHCNH$_2$NH): Despite the same Ki (5.0 μM), its inhibition drops sharply to 32%, likely due to the guanidino group’s positive charge at physiological pH, which may repel PARP’s negatively charged active site or introduce steric hindrance .

Key Findings

- Substituent Polarity and Charge : Neutral or mildly polar groups (e.g., -NHCHO, -NHCONH$2$) favor higher inhibition, while charged groups (e.g., -NHCNH$2$NH) reduce efficacy.

- Steric Tolerance : Bulky substituents (e.g., -NHCONHCH$_3$) are tolerated without loss of activity, indicating flexibility in the PARP binding pocket.

- Hydrogen-Bonding Capacity: Formylamino’s carbonyl group may form additional hydrogen bonds, explaining its superior inhibition compared to ureido derivatives.

Implications for Drug Design

The comparison underscores the critical role of substituent chemistry in optimizing PARP inhibitors. While 3-Ureidobenzamide serves as a foundational scaffold, derivatives like 3-formylaminobenzamide demonstrate that minor structural modifications can enhance inhibitory potency. Future studies could explore hybrid analogs or prodrug strategies to improve bioavailability and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。